molecular formula Bi2Ge2O7 B577836 Bismuth germanium oxide (Bi12GeO20) CAS No. 12233-73-7

Bismuth germanium oxide (Bi12GeO20)

货号: B577836
CAS 编号: 12233-73-7
分子量: 675.214
InChI 键: ZYCVCWCDWHVKPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sillenite Family Classification and Significance

Bismuth germanium oxide (Bi₁₂GeO₂₀) belongs to the sillenite family , a group of bismuth-based compounds with the general formula Bi₁₂XO₂₀ , where X represents tetravalent cations such as Ge, Si, Ti, or Ga. These materials derive their name from Lars Gunnar Sillén, a Swedish chemist renowned for his work on bismuth-oxygen systems. The sillenite structure is characterized by a cubic crystal system (space group I23) with a lattice parameter of a ≈ 10.11–10.30 Å, depending on dopants and synthesis conditions.

The significance of sillenites lies in their multifunctional properties , including:

  • Nonlinear optical behavior : High electro-optic coefficients (e.g., 3.3 pm/V for Bi₁₂GeO₂₀).
  • Photorefractivity : Useful for holographic data storage and optical modulation.
  • Piezoelectricity : Strong electromechanical coupling, enabling applications in surface acoustic wave (SAW) devices.

Table 1: Key Members of the Sillenite Family

Compound X Element Key Applications
Bi₁₂GeO₂₀ Ge Electro-optics, piezoelectrics
Bi₁₂SiO₂₀ Si Photorefractive devices
Bi₁₂TiO₂₀ Ti Nonlinear optics
Bi₂₅GaO₃₉ Ga Photocatalysis

Historical Development of Bi₁₂GeO₂₀ Research

The study of Bi₁₂GeO₂₀ began in the mid-20th century with the discovery of its cubic structure in 1967. Early research focused on its piezoelectric properties , with Warner and Ballman demonstrating its potential for acoustic wave modulation in 1967. By the 1970s–1980s , advancements in crystal growth techniques, such as the Czochralski method, enabled the production of high-quality single crystals for optoelectronic applications.

In the 21st century , interest shifted toward its photocatalytic and energy-related applications . For example:

  • 2014 : Hydrothermal synthesis of Bi₁₂GeO₂₀ microspheres with enhanced visible-light activity.
  • 2016 : Co-doping with Ba and Mg improved photocatalytic degradation of Rhodamine B.
  • 2020 : Europium-doped Bi₁₂GeO₂₀ crystals exhibited tunable luminescence for photonic devices.

Fundamental Properties Overview

Structural Properties :

  • Crystal system : Cubic (I23 space group) with lattice constant a = 10.1455 Å.
  • Coordination geometry : Bismuth atoms occupy heptacoordinated sites, while germanium forms regular tetrahedra (Ge–O bond length: 1.717 Å).

Optical and Electrical Properties :

  • Refractive index : >2.5 at visible wavelengths, with dispersion formula:
    $$ n^2 - 1 = 2.165 + \frac{2.655\lambda^2}{\lambda^2 - 0.07891} $$.
  • Bandgap : ~2.8 eV, enabling visible-light photocatalysis.
  • Photoconductivity : Mediated by electron traps at 0.3–0.7 eV depths.

Mechanical Properties :

  • Hardness : 3.7–6.3 GPa (Vickers).
  • Elastic constants : C₁₁ = 107.5 GPa, C₁₂ = 23.7 GPa, C₄₄ = 23.7 GPa.

Table 2: Key Physical Properties of Bi₁₂GeO₂₀

Property Value
Density 9.22 g/cm³
Melting Point ~925°C
Thermal Conductivity Low (anisotropic)
Solubility Soluble in HCl

Comparison with Related Bismuth-Based Compounds

Bi₁₂GeO₂₀ is often compared to other bismuth oxides:

  • Bi₁₂SiO₂₀ (Sillenite) :

    • Similar cubic structure but with a smaller lattice constant (a = 10.11 Å).
    • Higher photorefractive efficiency but lower thermal stability.
  • Bi₄Ge₃O₁₂ (BGO Scintillator) :

    • Eulytite structure (space group I43d) with superior scintillation output (~8,500 photons/MeV).
    • Used in positron emission tomography (PET) detectors, unlike Bi₁₂GeO₂₀.
  • γ-Bi₂O₃ :

    • Parent structure of sillenites but metastable.
    • Lacks the germanium/silicon framework, reducing optical versatility.

Functional Differences :

  • Bi₁₂GeO₂₀ : Preferred for electro-optic modulators due to its high Pockels effect.
  • Bi₄Ge₃O₁₂ : Dominates radiation detection applications.

属性

CAS 编号

12233-73-7

分子式

Bi2Ge2O7

分子量

675.214

IUPAC 名称

dibismuth;germanium(4+);oxygen(2-)

InChI

InChI=1S/2Bi.2Ge.7O/q2*+3;2*+4;7*-2

InChI 键

ZYCVCWCDWHVKPP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ge+4].[Ge+4].[Bi+3].[Bi+3]

同义词

dodecabismuth germanium icosaoxide

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Sillenite-Type Compounds: Bi₁₂SiO₂₀ (BSO) and Bi₁₂TiO₂₀ (BTO)

Bi₁₂GeO₂₀ belongs to the sillenite family (general formula Bi₁₂MO₂₀, M = Ge, Si, Ti), sharing structural similarities with Bi₁₂SiO₂₀ (BSO) and Bi₁₂TiO₂₀ (BTO). Key differences arise from the central tetrahedral atom (Ge, Si, or Ti):

Property Bi₁₂GeO₂₀ Bi₁₂SiO₂₀ (BSO) Bi₁₂TiO₂₀ (BTO) References
Bandgap (eV) ~2.8 (indirect) ~3.1 (indirect) ~2.5 (indirect)
Transmission Edge (nm) 400–450 380–420 450–500
Photorefractive Sensitivity Moderate High Low
Piezoelectric Coupling Strong (k₁₅ ~ 0.3) Moderate Weak
Optical Activity High (rotation: 37°/mm @ 633 nm) Moderate (22°/mm) Low (15°/mm)
  • Optical Properties : Bi₁₂GeO₂₀ exhibits a red-shifted absorption edge compared to BSO, attributed to Ge⁴⁺ orbitals contributing to a narrower bandgap . BTO, with Ti⁴⁺, shows broader absorption in the visible range due to charge-transfer transitions .
  • Photorefractive Efficiency : BSO outperforms Bi₁₂GeO₂₀ in holographic applications due to faster carrier mobility (10⁻⁴ cm²/Vs vs. 10⁻⁵ cm²/Vs) .
  • Thermal Stability : Bi₁₂GeO₂₀ has a higher melting point (~1050°C) than BSO (~950°C) and BTO (~980°C) .

Eulytite-Type Bismuth Germanate (Bi₄Ge₃O₁₂)

Bi₄Ge₃O₁₂ (eulytite structure, space group I43d) is often confused with Bi₁₂GeO₂₀ due to the shared "BGO" abbreviation. However, their properties diverge significantly:

Property Bi₁₂GeO₂₀ (Sillenite) Bi₄Ge₃O₁₂ (Eulytite) References
Density (g/cm³) ~6.5 (estimated) 7.13
Scintillation Yield Low 8,500 photons/MeV
Radiation Hardness Stable up to 10⁴ Gy Stable up to 5×10⁴ Gy
Crystal Field Heptahedral Bi³⁺ Octahedral Bi³⁺
Applications Electro-optics, ultrasonics Gamma-ray scintillation
  • Synthesis : Bi₄Ge₃O₁₂ is often synthesized hydrothermally (185°C, 24 hours) , while Bi₁₂GeO₂₀ requires high-temperature Czochralski growth .
  • Dielectric Behavior : Bi₁₂GeO₂₀ exhibits temperature-dependent dielectric relaxation absent in Bi₄Ge₃O₁₂ .

Other Bismuth Germanates

  • Bi₂GeO₅ : A metastable phase with ferroelectric properties (Curie temperature ~650 K), synthesized in glass matrices . Unlike Bi₁₂GeO₂₀, it lacks cubic symmetry and optical activity.

准备方法

Role of NaOH Concentration

NaOH concentration critically influences nucleation and growth kinetics:

  • 3 M NaOH : Promotes spherical morphologies via rapid nucleation, limiting facet-specific growth.

  • 5 M NaOH : Favors tetrahedral structures with exposed {111} facets due to slower growth rates, enhancing photocatalytic activity by 2.3× compared to spheres.

Temperature and Time Dependence

Reaction temperatures below 160°C yield incomplete crystallization, while exceeding 200°C induces phase impurities. Optimal crystallinity occurs at 180°C with a 24-hour dwell time, as shorter durations (≤12 hours) produce amorphous intermediates.

Polymeric Precursor Route

The polymeric precursor (Pechini) method enables homogeneous doping and low-temperature synthesis. A recent study synthesized Eu-doped Bi₁₂GeO₂₀ by dissolving Bi(NO₃)₃, GeO₂, and Eu(NO₃)₃ in HNO₃, followed by chelation with tartaric acid. The gel formed at 100°C was annealed at 850°C for 4 hours, yielding phase-pure Bi₁₂GeO₂₀ with a cubic structure (a = 10.5186 Å).

Chelation and Thermal Decomposition

Tartaric acid forms stable complexes with Bi³⁺ and Ge⁴⁺, preventing premature precipitation. Thermogravimetric analysis reveals three mass loss stages:

  • <200°C : Evaporation of residual solvents (15% mass loss).

  • 200–500°C : Decomposition of organic ligands (40% mass loss).

  • 500–850°C : Crystallization of Bi₁₂GeO₂₀ (negligible mass loss).

Dopant Incorporation

Eu³⁺ substitution at Bi³⁺ sites alters lattice parameters linearly with doping concentration (Table 1). At 10% Eu, the lattice expands by 0.07%, inducing compressive strain that enhances magnetic coercivity by 18%.

Table 1: Lattice Parameters of Eu-Doped Bi₁₂GeO₂₀

Eu Concentration (%)Lattice Constant (Å)Volume (ų)
010.51861163.78
210.61751196.92
510.51881163.85
1010.51951164.08

Czochralski Crystal Growth

Single-crystal Bi₁₂GeO₂₀ for optoelectronic applications is grown via the low-thermal-gradient Czochralski (LTG Cz) technique. A Bi₂O₃-GeO₂ eutectic melt (molar ratio 4:1) is held at 1050°C in an iridium crucible, with a pulling rate of 1–2 mm/h and rotation speed of 10–15 rpm.

Thermal Gradient Optimization

Axial temperature gradients below 20°C/cm minimize thermal stress, reducing dislocation densities to <10³ cm⁻². Radial gradients >30°C/cm, however, induce facet formation and compositional striations.

Dopant Segregation

Eu³⁺ incorporation follows the effective segregation coefficient k = 0.8, leading to a 20% concentration gradient along the crystal length. Post-growth annealing at 600°C for 48 hours homogenizes dopant distribution, narrowing photoluminescence linewidths by 35%.

Coprecipitation and pH Control

While originally developed for Bi₄Ge₃O₁₂, coprecipitation methods can be adapted for Bi₁₂GeO₂₀ by adjusting stoichiometric ratios. A Bi(NO₃)₃-GeO₂ solution (4:3 molar ratio) is precipitated at pH 2.5–5.0 using NH₄OH, followed by aging at 70–120°C.

pH-Dependent Phase Stability

  • pH < 1.0 : GeO₂ dissolves as H₂GeO₃, destabilizing Bi₁₂GeO₂₀.

  • pH 2.5–4.0 : Co-precipitation of Bi and Ge complexes yields phase-pure Bi₁₂GeO₂₀.

  • pH > 5.0 : BiOCl impurities form, reducing yield by ≤40%.

Washing and Calcination

Post-precipitation washing with 0.1 M HNO₃ removes residual NH₄⁺, while calcination at 600°C for 2 hours eliminates hydroxyl defects, increasing photoconductivity by 50%.

Comparative Analysis of Synthesis Methods

Table 2: Method-Specific Properties of Bi₁₂GeO₂₀

MethodCrystallinityMorphology ControlDopant HomogeneityScalability
HydrothermalPolycrystallineHighModerateMedium
Polymeric PrecursorPolycrystallineLowHighHigh
CzochralskiSingle-crystalNoneLowLow
CoprecipitationPolycrystallineModerateModerateHigh

常见问题

Basic Research Questions

Q. What synthesis methods optimize the purity and stoichiometry of Bi₁₂GeO₂₀ crystals?

  • Methodology : Use a factorial experimental design (e.g., 2³ design) to evaluate parameters like heating rate, maximum temperature, and soaking time during solid-state synthesis. Pre-melt Bi₂O₃ and GeO₂ separately to reduce impurities, as Bi₂O₃ achieves 95.5% purity in 45 minutes compared to GeO₂’s 80.6% in 58 minutes . Thermodynamic modeling ensures phase stability.
  • Data : Bi₂O₃ melts faster (45 min) than GeO₂ (58 min), with higher purity (95.5% vs. 80.6%) .

Q. How can optical activity and Faraday rotation in Bi₁₂GeO₂₀ be experimentally characterized?

  • Methodology : Measure optical rotation and magneto-optical effects across 430–800 nm using polarized light spectroscopy. Fit data to dispersion models (e.g., Drude-Lorentz) to correlate crystal structure with optical anisotropy .
  • Data : Faraday rotation peaks in visible spectra (480 nm) align with scintillation emission .

Advanced Research Questions

Q. How do contradictions arise in modeling optical activity data for Bi₁₂GeO₂₀, and how can they be resolved?

  • Methodology : Compare experimental optical rotation spectra with computational models (DFT or molecular dynamics). Discrepancies often stem from unaccounted defects or inhomogeneous strain. Use high-resolution XRD or TEM to validate structural assumptions .
  • Data : Bi₁₂GeO₂₀ exhibits cubic symmetry, but local distortions may affect optical anisotropy .

Q. What advanced techniques enable nanoscale phase and orientation analysis of Bi₁₂GeO₂₀?

  • Methodology : Employ 4D-STEM with pixelated detectors to map crystal orientation and phase distribution. Pair with EDS for elemental validation. This approach resolves grain boundaries and defects in thin films .
  • Data : TESCAN TENSOR achieves <5 nm spatial resolution in phase mapping .

Q. How can dark resistivity measurements inform Bi₁₂GeO₂₀’s performance in electro-optic devices?

  • Methodology : Adapt high-voltage pulse techniques (e.g., kV pulses with variable widths) to measure resistivity in undoped/doped crystals. Account for surface leakage currents using guard-ring electrodes .
  • Challenges : Resistivity varies with oxygen vacancies; annealing in controlled atmospheres reduces inconsistencies .

Application-Oriented Questions

Q. What methodologies improve Bi₁₂GeO₂₀’s performance in gamma-ray detection?

  • Methodology : Optimize crystal growth (Czochralski method) to minimize defects. Test radiation hardness by exposing samples to 5×10⁴ Gy doses and monitor scintillation stability. Use BGO detectors in segmented arrays for high-energy physics experiments .
  • Data : Bi₁₂GeO₂₀ emits 8,500 photons/MeV with 480 nm peak emission .

Safety and Handling

Q. What safety protocols mitigate risks when handling Bi₁₂GeO₂₀ powders?

  • Methodology : Use PPE (gloves, N95 masks, goggles) to prevent inhalation/contact. Store waste in sealed containers for professional disposal. Avoid strong acids/bases to prevent hazardous reactions .
  • Data : Inhalation causes respiratory irritation; LD₅₀ (oral, rat) >2,000 mg/kg .

Data Contradictions and Validation

Q. Why do thermal conductivity values for Bi₁₂GeO₂₀ vary across studies?

  • Resolution : Standardize measurement conditions (e.g., laser flash analysis vs. steady-state methods). Reference correlations for liquid Bi/Ge (deviations ≤16%) provide baselines for solid-phase extrapolation .

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